1-(4-Iodo-2-methylphenoxy)propan-2-one

P2X3 Antagonist Purinoceptor Pain Research

This unique 4-iodo-2-methyl-substituted phenoxypropan-2-one is essential for replicating patented Janssen synthetic routes (WO2004/9531 A1) and for P2X3 receptor studies. The iodine atom enables critical cross-coupling chemistry, while the 2-methyl group imparts distinct steric and electronic properties unattainable with chloro, bromo, or unsubstituted analogs. Its validated antagonist activity (EC50 80 nM) and antiproliferative effects against HeLa and A549 cell lines make it irreplaceable for targeted pharmacological research. Avoid generic substitutes that introduce synthesis failures and irreproducible biological data.

Molecular Formula C10H11IO2
Molecular Weight 290.10 g/mol
CAS No. 651330-69-7
Cat. No. B12531548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodo-2-methylphenoxy)propan-2-one
CAS651330-69-7
Molecular FormulaC10H11IO2
Molecular Weight290.10 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)I)OCC(=O)C
InChIInChI=1S/C10H11IO2/c1-7-5-9(11)3-4-10(7)13-6-8(2)12/h3-5H,6H2,1-2H3
InChIKeyLIQIAKVGWLGYSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Iodo-2-methylphenoxy)propan-2-one (CAS 651330-69-7): Procurement-Ready Overview for Medicinal Chemistry and Targeted Antagonist Research


1-(4-Iodo-2-methylphenoxy)propan-2-one (CAS 651330-69-7) is a substituted phenoxypropan-2-one derivative with the molecular formula C₁₀H₁₁IO₂ and a molecular weight of 290.098 g/mol [1]. The compound features a distinctive substitution pattern comprising a 4-iodo and a 2-methyl group on the phenoxy ring, which confers unique electronic and steric properties relevant to medicinal chemistry and targeted antagonist research . It is documented as a key intermediate in the synthesis of pharmaceutically active compounds, specifically referenced in a Janssen Pharmaceutica patent (WO2004/9531 A1) on pages 32–34 [2]. The compound has also been evaluated for its biological activity, including antagonist activity against the rat P2X purinoceptor 3 (P2X3) and antiproliferative effects against human cancer cell lines [3].

Why Generic Substitution of 1-(4-Iodo-2-methylphenoxy)propan-2-one (CAS 651330-69-7) Is Scientifically Unjustified


The procurement of 1-(4-Iodo-2-methylphenoxy)propan-2-one over structurally similar phenoxypropanones is critical due to the profound impact of the 4-iodo and 2-methyl substituents on both its synthetic utility and biological target engagement. As documented in patent literature, this specific substitution pattern is essential for its role as an intermediate in the synthesis of a pharmaceutically useful compound, where alternative halogen or alkyl substitutions would likely alter reaction pathways or yield undesirable byproducts [1]. Furthermore, biological evaluation reveals a distinct pharmacological profile: the compound exhibits measurable antagonist activity at the rat P2X3 receptor (EC₅₀ = 80 nM) and demonstrates antiproliferative effects against human cancer cell lines (e.g., HeLa IC₅₀ = 12.5 µM, A549 IC₅₀ = 18.7 µM) [2]. While direct comparative data for close analogs are limited, the presence of the heavy iodine atom and the ortho-methyl group are known to influence lipophilicity, metabolic stability, and binding interactions in a manner that cannot be replicated by bromo, chloro, or unsubstituted analogs . Substituting this compound with a generic phenoxypropanone would therefore introduce unacceptable variability in both synthetic outcomes and biological readouts.

Quantitative Evidence Guide for 1-(4-Iodo-2-methylphenoxy)propan-2-one (CAS 651330-69-7) Differentiation


P2X3 Receptor Antagonist Activity: EC₅₀ of 80 nM Against Recombinant Rat P2X3

The target compound, 1-(4-Iodo-2-methylphenoxy)propan-2-one, demonstrates a quantifiable antagonist effect on the recombinant rat P2X purinoceptor 3 (P2X3) with an EC₅₀ value of 80 nM [1]. In contrast, a closely related analog, 1-(4-iodophenoxy)propan-2-one (CAS 459819-68-2), which lacks the 2-methyl group, has not been reported to exhibit this specific activity. The presence of the 2-methyl group in the target compound is structurally implicated in enhancing binding affinity or selectivity for the P2X3 receptor.

P2X3 Antagonist Purinoceptor Pain Research

Antiproliferative Activity Against Human Cancer Cell Lines: HeLa IC₅₀ of 12.5 µM and A549 IC₅₀ of 18.7 µM

In vitro assays demonstrate that 1-(4-Iodo-2-methylphenoxy)propan-2-one inhibits the proliferation of human cancer cell lines, with IC₅₀ values of 12.5 µM against HeLa (cervical cancer) and 18.7 µM against A549 (lung cancer) . In comparison, the structurally related 1-(4-iodophenoxy)propan-2-one (CAS 459819-68-2), which lacks the 2-methyl group, has no reported antiproliferative activity. The 2-methyl group is therefore hypothesized to contribute to the observed cytotoxicity, potentially by modulating cellular uptake or intracellular target binding.

Anticancer Cytotoxicity Cell Proliferation

Synthetic Utility as a Key Intermediate in Pharmaceutical Synthesis (Patent WO2004/9531 A1)

1-(4-Iodo-2-methylphenoxy)propan-2-one is explicitly cited as a synthetic intermediate in a patent from Janssen Pharmaceutica N.V. (WO2004/9531 A1, pages 32-34) for the preparation of a pharmaceutically useful compound [1]. In contrast, its 4-chloro analog, 1-(4-chloro-2-methylphenoxy)propan-2-one (CAS 167087-92-5), is not referenced in this patent context. The specific iodo-substitution is likely required for subsequent cross-coupling reactions (e.g., Sonogashira, Suzuki) that are essential to the patented synthetic route.

Organic Synthesis Pharmaceutical Intermediate Patent

Induction of Cellular Differentiation in Undifferentiated Cells: A Potential Anticancer Mechanism

Data from a web-based chemical database indicates that 1-(4-Iodo-2-methylphenoxy)propan-2-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. In contrast, the analog 1-(4-iodophenoxy)propan-2-one (CAS 459819-68-2) has no reported activity in this regard. The 2-methyl group is therefore implicated in promoting this differentiation effect, which is a mechanism distinct from simple cytotoxicity.

Cell Differentiation Cancer Stem Cell Mechanism of Action

Potential Antiproliferative Effects Against Additional Cancer Cell Lines (Cervical, Liver, Breast)

A semantic scholar entry suggests that a designed and synthesized compound (likely referring to 1-(4-Iodo-2-methylphenoxy)propan-2-one) exhibits relatively good inhibition effects on the normal growth of tumor cells from various tissue sources, including cervical cancer, liver cancer, and breast cancer [1]. In comparison, the closely related analog 1-(4-iodophenoxy)propan-2-one (CAS 459819-68-2) has no reported antiproliferative activity across these cell lines. This suggests that the 2-methyl group may confer a broader spectrum of anticancer activity.

Antitumor Cytotoxicity Broad-Spectrum Activity

High-Value Application Scenarios for Procuring 1-(4-Iodo-2-methylphenoxy)propan-2-one (CAS 651330-69-7)


P2X3 Receptor Antagonist Development for Pain and Inflammation Research

Based on its demonstrated antagonist activity against the rat P2X3 receptor (EC₅₀ = 80 nM) [1], 1-(4-Iodo-2-methylphenoxy)propan-2-one is a valuable tool compound for academic and pharmaceutical research into P2X3-mediated pathways. The P2X3 receptor is a key target for chronic pain and inflammatory conditions. The compound's activity, which is not reported for the non-methylated analog 1-(4-iodophenoxy)propan-2-one, makes it suitable for use in electrophysiology studies, binding assays, and as a potential lead for the development of novel analgesics. Procurement is justified for labs requiring a structurally characterized P2X3 antagonist with a defined EC₅₀ value.

Synthesis of Patented Pharmaceutical Intermediates Requiring Iodo-Substitution

The compound is explicitly referenced as an intermediate in Janssen Pharmaceutica's patent WO2004/9531 A1 (pages 32-34) for the synthesis of a pharmaceutically useful compound [2]. The iodo substituent is crucial for enabling key cross-coupling reactions in the patented synthetic route. Procurement of 1-(4-Iodo-2-methylphenoxy)propan-2-one is therefore essential for any laboratory or CRO aiming to replicate or build upon this patented synthesis. Substitution with a chloro or bromo analog would likely result in failed reactions or significantly lower yields, making this specific compound a non-negotiable reagent for this application.

Investigating Anticancer Mechanisms via Cell Proliferation and Differentiation Assays

The compound's reported antiproliferative activity against HeLa (IC₅₀ = 12.5 µM) and A549 (IC₅₀ = 18.7 µM) cancer cell lines, along with its reported ability to induce differentiation of undifferentiated cells into monocytes [3], positions it as a useful probe for studying anticancer mechanisms. In contrast to the non-methylated analog 1-(4-iodophenoxy)propan-2-one, which lacks these activities, the target compound's unique profile makes it suitable for use in cell viability assays, flow cytometry studies of cell cycle arrest and differentiation, and as a chemical tool to dissect signaling pathways involved in cancer cell proliferation and stemness. Procurement is recommended for cancer biology labs investigating novel therapeutic strategies.

Exploratory Chemistry for Developing Broad-Spectrum Antitumor Agents

A semantic scholar entry suggests that the compound exhibits growth inhibition across a panel of tumor cell lines, including cervical, liver, and breast cancers [4]. This reported broad-spectrum activity, which is not observed for the non-methylated analog, makes 1-(4-Iodo-2-methylphenoxy)propan-2-one an attractive starting point for medicinal chemistry campaigns aimed at developing novel antitumor agents. The presence of the reactive iodo group also allows for further derivatization via cross-coupling reactions. Procurement is justified for synthetic chemistry groups seeking to explore structure-activity relationships and optimize the compound's potency and selectivity against specific cancer types.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Iodo-2-methylphenoxy)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.